Bis(2,2-dimethylpropyl) methylphosphonate
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Overview
Description
Bis(2,2-dimethylpropyl) methylphosphonate is an organophosphorus compound with the chemical formula C13H29O3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid ester group. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) methylphosphonate typically involves the esterification of phosphonic acid derivatives. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of phosphonic acids with alcohols in the presence of a catalyst, such as triethylamine, under microwave irradiation at 135°C . This process is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) methylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Bis(2,2-dimethylpropyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl) methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This compound can also interact with cellular membranes, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
Bis(1,2,2-trimethylpropyl) methylphosphonate: Similar in structure but with different alkyl groups.
Dimethyl methylphosphonate: A simpler phosphonate with two methyl groups instead of the bulkier 2,2-dimethylpropyl groups.
Uniqueness
Bis(2,2-dimethylpropyl) methylphosphonate is unique due to its bulky alkyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where steric hindrance is a factor, such as in enzyme inhibition studies and the development of flame retardants .
Properties
CAS No. |
53803-21-7 |
---|---|
Molecular Formula |
C11H25O3P |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[2,2-dimethylpropoxy(methyl)phosphoryl]oxy-2,2-dimethylpropane |
InChI |
InChI=1S/C11H25O3P/c1-10(2,3)8-13-15(7,12)14-9-11(4,5)6/h8-9H2,1-7H3 |
InChI Key |
RIMZMKHYSXSCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(C)OCC(C)(C)C |
Origin of Product |
United States |
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